Enhanced Lipophilicity Over N-Methyl and Non-Halogenated Analogs
The 6-bromo-3-ethyl substitution pattern yields a calculated partition coefficient (XLogP3) of 2.5, which is significantly higher than that of the N-methyl analog 6-bromo-3-methyl-1,3-benzoxazol-2-one (XLogP3 = 2.0) and the non-brominated parent 3-ethyl-1,3-benzoxazol-2-one (XLogP3 = 1.7) . This differentiation indicates that the target compound will exhibit greater membrane permeability and a distinct absorption, distribution, metabolism, and excretion (ADME) profile.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 6-Bromo-3-methyl-1,3-benzoxazol-2-one: 2.0; 3-Ethyl-1,3-benzoxazol-2-one: 1.7 |
| Quantified Difference | ΔXLogP3 = +0.5 over N-methyl analog; ΔXLogP3 = +0.8 over non-brominated parent |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The enhanced lipophilicity directly influences membrane permeability and oral absorption potential, making this compound a preferred choice in central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is critical.
- [1] PubChem. (2025). 6-Bromo-3-ethyl-1,3-benzoxazol-2-one, CID 782752. National Library of Medicine. View Source
- [2] PubChem. (2025). 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one, CID 379590. National Library of Medicine. View Source
- [3] PubChem. (2025). 2(3H)-Benzoxazolone, 3-ethyl-, CID 35453. National Library of Medicine. View Source
